molecular formula C13H11Cl2F2N B2636652 (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride CAS No. 2243506-41-2

(4-Chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride

Cat. No. B2636652
CAS RN: 2243506-41-2
M. Wt: 290.13
InChI Key: MEBQFBQMJGRZHE-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)methanamine hydrochloride” is a compound with the CAS Number: 42365-43-5. It has a molecular weight of 178.06 and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)methanamine” is represented by the formula C7H8ClN .


Physical And Chemical Properties Analysis

“(4-Chlorophenyl)methanamine” has a density of 1.2±0.1 g/cm3 and a boiling point of 216.6±15.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, compounds related to (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine; hydrochloride, are notable for their environmental presence due to industrial activities. Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, finding that while they generally exert moderate toxic effects on mammalian and aquatic life, their persistence and bioaccumulation potential vary greatly with environmental conditions. These findings suggest a potential area of research for the environmental fate and biodegradability of the specific compound (Krijgsheld & Gen, 1986).

Toxicology and Human Health

The toxic effects of chlorinated compounds, including chlorophenols, have been extensively studied, with implications for both human health and wildlife. For instance, the study by Islam et al. (2017) on 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the widespread distribution of such chemicals and their potential lethal effects on non-target organisms, pointing towards a critical need for research into the toxicity and safe handling of similar compounds (Islam et al., 2017).

Analytical Applications

Hydroxytriazenes, compounds structurally related to the one , have been employed as analytical reagents for the spectrophotometric and complexometric determination of transition metal ions. This suggests potential research applications for (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine; hydrochloride in analytical chemistry, particularly in developing new methods for the detection and quantification of environmental pollutants or as part of synthetic pathways in organic chemistry (Kumar, Goswami, & Purohit, 2003).

Environmental Fate and Bioaccumulation

Research on DDT isomers and metabolites, such as the work by Ricking and Schwarzbauer (2012), provides an important perspective on the environmental fate, bioaccumulation, and transformation of chlorinated compounds. Understanding how these compounds degrade, transform, and impact ecosystems can inform environmental risk assessments and mitigation strategies for compounds like (4-Chlorophenyl)-(2,3-difluorophenyl)methanamine; hydrochloride (Ricking & Schwarzbauer, 2012).

Safety and Hazards

“(4-Chlorophenyl)methanamine hydrochloride” has the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

(4-chlorophenyl)-(2,3-difluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N.ClH/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16;/h1-7,13H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBQFBQMJGRZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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